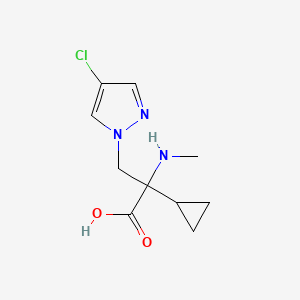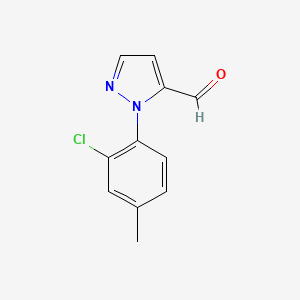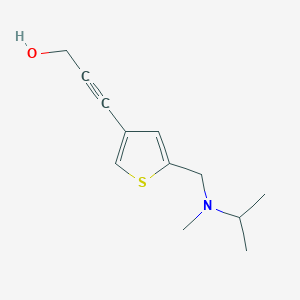
1-Heptyl-1h-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-1h-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a heptyl group attached to the nitrogen atom at the first position of the imidazole ring, and an amine group at the second position. Imidazole derivatives are known for their wide range of biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-1h-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptylamine with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptyl-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The heptyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Applications De Recherche Scientifique
1-Heptyl-1h-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Heptyl-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1h-imidazol-2-amine
- 1-Ethyl-1h-imidazol-2-amine
- 1-Propyl-1h-imidazol-2-amine
Comparison: 1-Heptyl-1h-imidazol-2-amine is unique due to its longer heptyl chain, which can influence its solubility, reactivity, and biological activity. Compared to shorter-chain imidazole derivatives, it may exhibit different pharmacokinetic properties and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous.
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
1-heptylimidazol-2-amine |
InChI |
InChI=1S/C10H19N3/c1-2-3-4-5-6-8-13-9-7-12-10(13)11/h7,9H,2-6,8H2,1H3,(H2,11,12) |
Clé InChI |
IXKOXULYDBZWPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C=CN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)
